molecular formula C18H18BrNOS B1293291 4-bromo-4'-thiomorpholinomethyl benzophenone CAS No. 898782-61-1

4-bromo-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1293291
CAS No.: 898782-61-1
M. Wt: 376.3 g/mol
InChI Key: LJGOEBPFRCVSMU-UHFFFAOYSA-N
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Description

4-Bromo-4'-thiomorpholinomethyl benzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 4-position of one phenyl ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 4'-position of the other phenyl ring (Figure 1). Thiomorpholine, a sulfur-containing heterocycle, imparts distinct electronic and steric properties compared to oxygenated analogs like morpholine. The molecular weight of this compound is approximately 376.31 g/mol, with a purity of 97% in commercial samples .

Properties

IUPAC Name

(4-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGOEBPFRCVSMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642912
Record name (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-61-1
Record name Methanone, (4-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4-bromo-4’-thiomorpholinomethyl benzophenone may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-bromo-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-bromo-4’-thiomorpholinomethyl benzophenone is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-bromo-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and thiomorpholine ring play crucial roles in binding to target molecules, while the benzophenone core provides structural stability. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Photophysical Properties

  • 4-Bromo-4'-Chlorobenzophenone (BCBP): This analog replaces the thiomorpholinomethyl group with a chlorine atom. BCBP exhibits dual room-temperature phosphorescence (RTP) emissions at 425 nm (T1 state) and 550 nm (T2 state), enabling white light emission with a quantum yield of 28.6% . The bromine and chlorine substituents enhance spin-orbit coupling, facilitating intersystem crossing. In contrast, the thiomorpholinomethyl group in 4-bromo-4'-thiomorpholinomethyl benzophenone may alter emission profiles due to sulfur’s heavy atom effect, though experimental data are lacking.
  • Piperazine derivatives are common in drug design (e.g., kinase inhibitors), suggesting this analog could have enhanced bioactivity compared to the thiomorpholine variant .

Halogen Position and Bioactivity

  • 3-Bromo-4'-Thiomorpholinomethyl Benzophenone: Shifting the bromine to the 3-position (CAS 898782-59-7) introduces steric hindrance near the ketone group, which may reduce reactivity in cross-coupling reactions but improve binding specificity in biological targets .
  • 4-Bromo-2-Fluoro-4'-Thiomorpholinomethyl Benzophenone: The addition of a fluorine atom at the 2-position increases electronegativity and metabolic stability, a common strategy in medicinal chemistry to enhance pharmacokinetics .

Antimicrobial Activity Trends

Thiomorpholinomethyl and piperidinomethyl derivatives of triazole-containing compounds demonstrate that bromine substitution at the 4-position enhances activity against Micrococcus luteus .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (4), thiomorpholinomethyl (4') 376.31 Potential antimicrobial activity; sulfur-enhanced electronic properties
4-Bromo-4'-chlorobenzophenone (BCBP) Br (4), Cl (4') 293.57 Dual RTP emission; quantum yield 28.6%
4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone Br (4), 4-methylpiperazinomethyl (4') 389.29 Improved solubility; potential kinase inhibition
3-Bromo-4'-thiomorpholinomethyl benzophenone Br (3), thiomorpholinomethyl (4') 376.31 Steric hindrance; possible targeted bioactivity

Research Findings and Implications

  • Synthetic Flexibility: The thiomorpholinomethyl group can be introduced via Mannich-type reactions using paraformaldehyde and BF₃·OEt₂ as a catalyst, analogous to methods described for stilbene derivatives .
  • Photostability: Benzophenone derivatives often exhibit UV-induced stability via proton transfer mechanisms . The thiomorpholinomethyl group’s electron-donating capacity may further stabilize excited states.
  • Structural Misassignments: Similar benzophenone analogs (e.g., selagibenzophenone B) have faced structural misidentification, underscoring the need for rigorous spectroscopic validation when comparing derivatives .

Biological Activity

4-Bromo-4'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.

This compound has the molecular formula C18H18BrNOSC_{18}H_{18}BrNOS and a molecular weight of 394.3 g/mol. It is characterized by the presence of a bromine atom, a thiomorpholine group, and a benzophenone moiety, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit the activity of enzymes by binding covalently to their active sites, potentially affecting metabolic pathways.
  • Cell Cycle Modulation : Preliminary studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Antimicrobial Activity : The compound shows potential as an antimicrobial agent by disrupting microbial cell functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on various cancer cell lines indicated significant cytotoxic effects:

Cell LineIC50 (µM)Effect
Jurkat4.64 ± 0.08Significant cytotoxicity
HeLa9.22 ± 0.17Moderate cytotoxicity
MCF-78.47 ± 0.18Notable growth inhibition

These findings suggest that the compound effectively inhibits cell proliferation across multiple cancer types, with the Jurkat cell line exhibiting the highest sensitivity.

Case Study: Cell Cycle Analysis

In a detailed study using flow cytometry, treatment with this compound resulted in significant alterations in cell cycle distribution. Control cells showed typical cycle progression; however, treated cells displayed increased populations in the sub-G1 phase, indicating apoptosis induction.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies revealed that it possesses activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations:

Bacterial StrainMIC (mg/L)
Staphylococcus aureus0.39 - 3.12
Enterococcus faecalis6.25

These results support the potential use of this compound as an antibacterial agent, particularly against resistant strains.

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